4-[(1-Ethylpiperidin-3-yl)oxy]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-ethylpiperidin-3-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-15-9-3-4-13(10-15)16-12-7-5-11(14)6-8-12/h5-8,13H,2-4,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYJMDBNFADGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 1 Ethylpiperidin 3 Yl Oxy Aniline
Established Synthetic Pathways for 4-[(1-Ethylpiperidin-3-yl)oxy]aniline
Established synthetic routes to this compound typically involve the sequential construction of the molecule, allowing for controlled introduction of the required functional groups. These methods provide reliable access to the target compound, albeit sometimes requiring multiple purification steps.
Multi-Step Synthesis Approaches Incorporating Anilino and Piperidine (B6355638) Moieties
A common and versatile multi-step approach for the synthesis of this compound involves the initial formation of the ether bond, followed by the introduction or modification of the ethyl group on the piperidine nitrogen. A representative pathway often commences with the protection of the piperidine nitrogen to prevent side reactions.
One such strategy begins with the Williamson ether synthesis, a classic and reliable method for forming ether linkages. nih.gov This involves the reaction of a protected 3-hydroxypiperidine derivative with a suitable 4-halonitrobenzene, such as 4-fluoronitrobenzene, in the presence of a base. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is common, yielding tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate. The nitro group of this intermediate is then reduced to an amine, typically through catalytic hydrogenation using palladium on carbon (Pd/C), to afford tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate.
The final steps involve the deprotection of the Boc group, usually under acidic conditions, followed by N-alkylation to introduce the ethyl group. Reductive amination with acetaldehyde is a frequently employed method for this transformation, offering good selectivity and yields. semanticscholar.org Alternatively, direct N-alkylation can be achieved using an ethyl halide, such as ethyl iodide or bromide.
Another established multi-step pathway utilizes the Mitsunobu reaction. uva.nl This reaction allows for the coupling of an alcohol with a pronucleophile, in this case, 4-aminophenol with a protected 1-ethyl-3-hydroxypiperidine. The reaction is typically carried out in the presence of a phosphine reagent, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). uva.nl This method often proceeds with inversion of stereochemistry at the alcohol carbon.
A detailed breakdown of a potential multi-step synthesis is provided in the table below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | N-Boc-3-hydroxypiperidine, 4-Fluoronitrobenzene | NaH, THF | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate |
| 2 | tert-Butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | H2, Pd/C, Methanol | tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate |
| 3 | tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | Trifluoroacetic acid, Dichloromethane | 4-(Piperidin-3-yloxy)aniline |
| 4 | 4-(Piperidin-3-yloxy)aniline, Acetaldehyde | Sodium triacetoxyborohydride, Dichloromethane | This compound |
One-Pot Reaction Strategies for this compound Synthesis
To improve efficiency and reduce waste, one-pot reaction strategies for the synthesis of this compound and related compounds are being explored. nih.govmdpi.combohrium.com These methods combine multiple reaction steps into a single process without the isolation of intermediates, thereby saving time, solvents, and reagents.
A plausible one-pot approach could involve the direct reaction of 4-aminophenol with a suitably activated 1-ethyl-3-hydroxypiperidine derivative. For instance, in-situ activation of the hydroxyl group followed by nucleophilic substitution by the phenoxide of 4-aminophenol could be achieved.
Another potential one-pot strategy could integrate the N-alkylation and etherification steps. For example, starting with 3-hydroxypyridine, a sequence of N-ethylation, reduction of the pyridine ring to a piperidine, and subsequent etherification with 4-halonitrobenzene followed by reduction could potentially be telescoped into a single pot, although this would require careful control of reaction conditions to ensure selectivity. While specific one-pot syntheses for this exact molecule are not extensively documented in readily available literature, the principles of one-pot synthesis are widely applied to the construction of similar heterocyclic compounds. nih.govmdpi.combohrium.com
Advanced Functionalization Reactions of Precursors to this compound
The functionalization of pre-existing piperidine or aniline (B41778) rings provides alternative routes to the target molecule. nih.govresearchgate.net These methods can offer advantages in terms of introducing structural diversity late in the synthetic sequence.
For instance, starting with a pre-formed 4-(piperidin-3-yloxy)aniline, the focus shifts to the selective N-ethylation of the piperidine nitrogen. A variety of N-alkylation methods are available, including the use of ethyl halides, diethyl sulfate, or reductive amination with acetaldehyde. semanticscholar.org The choice of reagent and conditions can be crucial to avoid undesired side reactions, such as quaternization of the piperidine nitrogen or alkylation of the aniline nitrogen.
Conversely, functionalization can begin from the aniline side. A pre-formed aniline derivative bearing a suitable leaving group in the para position could be coupled with 1-ethyl-3-hydroxypiperidine. This approach, however, is generally less common than forming the ether linkage with a more activated nitro- or protected amino-phenyl precursor.
Development of Novel Synthetic Routes for this compound
The development of novel synthetic routes is driven by the need for more sustainable, efficient, and cost-effective manufacturing processes. This includes the application of green chemistry principles and the use of advanced catalytic methodologies.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the chemical process. semanticscholar.orgmdpi.comasianpubs.org This can be achieved through several strategies:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or deep eutectic solvents. asianpubs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot syntheses are a key strategy in improving atom economy.
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and often increase reaction efficiency.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. For example, the use of bio-based ethanol as a source for the ethyl group in N-alkylation reactions is a potential green approach. oaepublish.com
While specific green syntheses for this compound are not widely reported, the general trends in pharmaceutical and fine chemical synthesis point towards the increasing adoption of these principles.
Catalytic Methodologies for Efficient this compound Production
Catalysis plays a pivotal role in the efficient production of complex molecules like this compound. mdpi.comresearchgate.netrsc.org Various catalytic systems can be employed for different steps in the synthesis.
For the etherification step , phase-transfer catalysis can be utilized in the Williamson ether synthesis to enhance the reaction rate and yield, especially when dealing with poorly soluble reactants.
In the N-alkylation step , transition metal catalysts, such as those based on palladium, ruthenium, or iridium, can facilitate the N-alkylation of the piperidine nitrogen with alcohols like ethanol. rsc.orgnih.gov This "hydrogen borrowing" or "hydrogen autotransfer" methodology is considered a green process as it produces water as the only byproduct. Recent advancements have also explored the use of more abundant and less expensive base metal catalysts, such as those based on cobalt, for N-alkylation reactions. rsc.org
The table below summarizes some catalytic approaches relevant to the synthesis of the target compound:
| Reaction Step | Catalytic Method | Catalyst Examples | Advantages |
| Etherification | Phase-Transfer Catalysis | Quaternary ammonium salts, Crown ethers | Increased reaction rates, milder conditions |
| N-Alkylation | Hydrogen Borrowing | Ru, Ir, Pd complexes | Use of alcohols as alkylating agents, water as byproduct |
| N-Alkylation | Base Metal Catalysis | Cobalt-based catalysts | Cost-effective, sustainable |
| C-H Functionalization | Palladium Catalysis | Pd/S,O-ligand systems | Direct functionalization of C-H bonds, reduces multi-step synthesis |
Furthermore, palladium-catalyzed C-H functionalization is an emerging area that could offer more direct routes to aniline derivatives, potentially reducing the number of synthetic steps required. uva.nl
Flow Chemistry Applications in Synthesis of this compound
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. Although no specific flow synthesis for this compound has been reported, the principles of flow chemistry can be applied to its key bond-forming reactions.
The core structure of the target molecule is an aryloxy-piperidine, which is typically formed via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this could involve the reaction of 1-ethyl-3-hydroxypiperidine with a protected 4-aminophenol derivative (e.g., 4-fluoronitrobenzene followed by reduction).
Flow chemistry has been successfully employed for the synthesis of various active pharmaceutical ingredients (APIs) and heterocyclic compounds. For instance, multi-step flow processes have been developed for the synthesis of pyrazoles and other heterocycles, demonstrating the feasibility of sequential reactions in a continuous manner. A hypothetical flow synthesis of this compound could involve the following steps:
N-Ethylation of a protected 3-hydroxypiperidine: A continuous flow reactor could be used for the reaction of a protected 3-hydroxypiperidine with an ethylating agent.
Williamson Ether Synthesis: The resulting N-ethyl-3-hydroxypiperidine could then be mixed in-line with a deprotonating agent to form the alkoxide, followed by reaction with a suitable aryl electrophile in a heated flow reactor.
Reduction of a Nitro Group (if applicable): If a nitro-aromatic precursor is used, a subsequent in-line reduction step, for example using a packed-bed reactor with a heterogeneous catalyst, could be employed to furnish the final aniline product.
The table below illustrates typical parameters that could be optimized for a flow-based Williamson ether synthesis, based on analogous reactions.
| Parameter | Range | Purpose |
| Temperature | 80-150 °C | To increase reaction rate. |
| Pressure | 10-20 bar | To allow for superheating of the solvent. |
| Residence Time | 5-30 minutes | To ensure complete conversion. |
| Solvent | DMSO, DMF, Acetonitrile | To dissolve reactants and facilitate the reaction. |
| Base | NaH, K2CO3 | To deprotonate the alcohol. |
Stereoselective Synthesis and Enantiomeric Resolution of this compound Isomers
As a chiral compound, the biological activity of this compound is likely to reside in a single enantiomer. Therefore, methods to obtain enantiomerically pure forms of this molecule are of high importance. This can be achieved either through stereoselective synthesis or by resolution of a racemic mixture.
Chiral Auxiliary Approaches in Asymmetric Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed. wikipedia.org For the synthesis of a chiral 3-substituted piperidine derivative, a chiral auxiliary could be attached to the piperidine nitrogen.
Commonly used chiral auxiliaries include those derived from amino acids, such as Evans' oxazolidinones, or from natural products like pseudoephedrine. sigmaaldrich.comresearchgate.netresearchgate.net The general approach would involve:
Attachment of the chiral auxiliary to a suitable piperidine precursor.
A diastereoselective reaction to introduce the desired substituent at the 3-position. The steric bulk of the auxiliary directs the incoming group to a specific face of the molecule.
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
The following table provides examples of chiral auxiliaries and their typical applications in asymmetric synthesis.
| Chiral Auxiliary | Type of Reaction | Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinones | Aldol, Alkylation | >95% |
| Pseudoephedrine Amides | Alkylation | >90% |
| SAMP/RAMP Hydrazones | Alkylation | >95% |
| (S)-(-)-1-Phenylethylamine | Resolution of racemates | Variable |
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering the advantage of generating large quantities of an enantiomerically pure product from a small amount of a chiral catalyst. For the synthesis of chiral 3-substituted piperidines, several catalytic asymmetric methods have been developed for analogous systems.
One notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines, which can furnish 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org A subsequent reduction would yield the desired chiral piperidine. Another approach involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an N-protected 3-aryloxy-1,2,5,6-tetrahydropyridine.
The table below summarizes some catalytic asymmetric reactions that could be adapted for the synthesis of chiral 3-substituted piperidines.
| Reaction Type | Catalyst System | Ligand | Enantiomeric Excess (e.e.) |
| Asymmetric Hydrogenation | [Rh(COD)2]BF4 | (R)-BINAP | >90% |
| Reductive Heck Reaction | [Rh(COD)Cl]2 | (S)-BINAP | up to 99% |
| Nitro-Mannich Reaction | Cu(OAc)2 | Chiral Diamine | >95% |
| Allylic Alkylation | Pd2(dba)3 | Trost Ligand | up to 92% |
Chromatographic and Crystallization Techniques for Enantiomer Separation
When a racemic mixture of this compound is synthesized, the enantiomers must be separated. The two main techniques for this are preparative chiral chromatography and diastereomeric salt crystallization.
Chromatographic Techniques:
Preparative chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are widely used for the separation of enantiomers. nih.govntu.edu.sg These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the separation of a wide range of chiral compounds, including piperidine derivatives. nih.gov SFC is often preferred for preparative scale separations due to its speed and lower solvent consumption. nih.govselvita.com
The following table illustrates typical CSPs and mobile phases used for the chiral separation of amine-containing compounds.
| Chiral Stationary Phase (CSP) | Mobile Phase (Typical) | Compound Class |
| Chiralcel OD-H (Cellulose-based) | Hexane/Isopropanol/Diethylamine | Aromatic amines |
| Chiralpak AD-H (Amylose-based) | CO2/Methanol/Ammonia (SFC) | Basic compounds |
| Crownpak CR-I(+) (Crown ether-based) | Perchloric acid solution | Primary amines |
Crystallization Techniques:
Diastereomeric salt crystallization is a classical method for resolving racemic amines. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. rsc.org By carefully choosing the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated. The desired enantiomer of the amine can then be recovered by treating the salt with a base.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The efficiency of the resolution is highly dependent on the choice of resolving agent and solvent.
| Resolving Agent | Racemic Compound Type | Typical Solvent |
| (L)-Tartaric Acid | Amines, Amino Alcohols | Ethanol, Water |
| (R)-Mandelic Acid | Amines | Isopropanol |
| (1S)-(+)-Camphorsulfonic Acid | Basic Compounds | Acetone, Ethyl Acetate |
| Di-p-toluoyl-L-tartaric acid | Amines | Methanol/Water |
Advanced Structural Elucidation and Conformational Analysis of 4 1 Ethylpiperidin 3 Yl Oxy Aniline
High-Resolution Spectroscopic Probes for Molecular Architecture
Spectroscopic methods provide invaluable information about molecular structure, connectivity, and dynamics in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and conformational dynamics of organic molecules in solution. For 4-[(1-Ethylpiperidin-3-yl)oxy]aniline, ¹H and ¹³C NMR would confirm the molecular skeleton, while advanced 2D NMR techniques could reveal through-bond and through-space correlations.
The piperidine (B6355638) ring is expected to adopt a chair conformation primarily, to minimize torsional strain. The N-ethyl substituent would preferentially occupy the equatorial position to reduce steric hindrance. The stereochemistry of the bulky aryloxy substituent at the C3 position (axial vs. equatorial) would define two possible diastereomers, which could be distinguished by NMR. The relative orientation of the protons on the piperidine ring can be established using Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons in close proximity.
Predicted ¹H and ¹³C NMR Chemical Shifts: The expected chemical shifts are based on analogous structures like aniline (B41778) and substituted piperidines. sigmaaldrich.comchemicalbook.com The aniline moiety would exhibit a characteristic AA'BB' splitting pattern for the aromatic protons.
| Atom/Group | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |
| Aniline-H (ortho to -O) | 6.7 - 6.9 | 115 - 117 |
| Aniline-H (ortho to -NH₂) | 6.6 - 6.8 | 116 - 118 |
| Aniline C-O | N/A | 148 - 152 |
| Aniline C-N | N/A | 140 - 144 |
| Aniline -NH₂ | 3.5 - 4.5 (broad) | N/A |
| Piperidine -OCH- | 4.0 - 4.5 | 70 - 78 |
| Piperidine CH₂ (adjacent to N) | 2.5 - 3.0 | 50 - 55 |
| Piperidine CH₂ (other) | 1.5 - 2.2 | 25 - 35 |
| Ethyl -CH₂- | 2.4 - 2.8 (quartet) | 48 - 52 |
| Ethyl -CH₃ | 1.0 - 1.3 (triplet) | 11 - 14 |
Note: Shifts are estimates and can vary based on solvent and specific conformation.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions, such as hydrogen bonding, by detecting their characteristic vibrational frequencies. researchgate.netelsevierpure.com The spectra of this compound would be dominated by features from the aniline and ethylpiperidine groups. The N-H stretching vibrations of the primary amine are particularly diagnostic and are sensitive to hydrogen bonding. researchgate.net
Predicted Characteristic Vibrational Frequencies: The following table outlines the expected absorption bands for the key functional groups within the molecule. researchgate.netnih.govscispace.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Asymmetric Stretch | Primary Amine | 3400 - 3500 | Medium-Strong | Weak |
| N-H Symmetric Stretch | Primary Amine | 3300 - 3400 | Medium-Strong | Weak |
| C-H Aromatic Stretch | Aniline Ring | 3000 - 3100 | Medium | Strong |
| C-H Aliphatic Stretch | Piperidine, Ethyl | 2850 - 3000 | Strong | Strong |
| C=C Aromatic Stretch | Aniline Ring | 1580 - 1620, 1470 - 1520 | Strong | Strong |
| N-H Scissoring | Primary Amine | 1590 - 1650 | Strong | Weak |
| C-N Aromatic Stretch | Aniline Ring | 1250 - 1340 | Strong | Medium |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong | Medium |
| C-N Aliphatic Stretch | Piperidine | 1020 - 1220 | Medium | Weak |
High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which offer valuable structural clues. nih.gov
The molecular formula C₁₃H₂₀N₂O corresponds to a monoisotopic mass of 220.15756 Da. The mass spectrum would show a prominent molecular ion peak ([M]⁺˙) or a protonated molecular ion ([M+H]⁺). The fragmentation is dictated by the most stable carbocations and neutral losses that can be formed. libretexts.org Key fragmentation pathways would involve the piperidine ring and the ethyl group attached to its nitrogen. scielo.brnist.gov
Predicted Major Fragmentation Pathways:
| m/z of Fragment Ion | Proposed Fragment Structure / Loss | Fragmentation Pathway |
| 191 | [M - C₂H₅]⁺ | α-cleavage at the piperidine nitrogen, loss of the ethyl radical. |
| 124 | [C₇H₈N₂O]⁺ | Cleavage of the piperidine ring, retaining the aminophenoxy moiety. |
| 112 | [C₆H₁₂N]⁺ | Piperidine ring fragment resulting from cleavage at the ether bond. |
| 98 | [C₅H₁₀N]⁺ | The N-ethylpiperidine cation following cleavage of the C3-O bond. |
| 84 | [C₅H₁₀N]⁺ | A common fragment from the piperidine ring itself after loss of the ethyl group. |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. It is the gold standard for visualizing the three-dimensional arrangement of atoms and the packing of molecules within a crystal lattice.
Analysis of Unit Cell Parameters and Crystal Packing in this compound
A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield the fundamental parameters of its crystal lattice. These include the dimensions of the unit cell (lengths a, b, c and angles α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). The space group symmetry would describe the symmetrical arrangement of molecules within the unit cell. This data collectively defines the crystal packing, revealing how the molecules orient themselves to achieve a thermodynamically stable, repeating structure. While no public crystal structure is available, a related compound, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline, crystallizes in the monoclinic system, which could be a possibility for the title compound as well. researchgate.net
Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in the Crystalline State
The stability of a crystal lattice is highly dependent on a network of intermolecular interactions. numberanalytics.com In the case of this compound, the primary amine (-NH₂) group of the aniline moiety is a potent hydrogen bond donor. nih.gov This group would be expected to form strong hydrogen bonds with suitable acceptor atoms on neighboring molecules.
Potential Intermolecular Interactions in the Crystalline State:
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | Aniline N-H | Piperidine N | A strong intermolecular interaction forming chains or dimers. core.ac.uk |
| Hydrogen Bond | Aniline N-H | Ether O | An alternative hydrogen bond acceptor site. |
| Hydrogen Bond | Aniline N-H | Aniline N (neighbor) | Head-to-tail arrangement of aniline moieties. |
| π-π Stacking | Aniline Ring | Aniline Ring | Face-to-face or offset stacking of the aromatic rings, contributing to crystal stability. core.ac.uk |
| C-H···π Interaction | Aliphatic C-H | Aniline Ring | Weaker interactions where C-H bonds from the piperidine or ethyl groups point towards the face of an adjacent aromatic ring. |
The interplay of these directed and non-directed interactions would ultimately govern the supramolecular architecture of this compound in the solid state. nih.gov
Conformational Isomerism and Dynamic Behavior
The conformational landscape of this compound is primarily dictated by the flexibility of the piperidine ring and the rotational freedom around the various single bonds within the molecule.
Investigation of Ring Conformations within the Piperidine Moiety
The piperidine ring, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. Current time information in Boston, MA, US. However, in the case of a substituted piperidine such as in the title compound, several factors influence the preferred conformation. The N-ethyl group and the 3-oxy-aniline substituent introduce steric and electronic considerations.
The piperidine ring can exist in two principal chair conformations, which are in rapid equilibrium. The substituents can occupy either axial or equatorial positions. For the N-ethyl group, the equatorial position is generally favored to minimize steric hindrance with the axial hydrogens on the ring. Current time information in Boston, MA, US.
The 3-oxy-aniline substituent's preference for an axial or equatorial position is more complex. While an equatorial position is often sterically favored for larger groups, intramolecular interactions, such as hydrogen bonding between the aniline's amino group and the piperidine nitrogen (in its protonated form), could potentially stabilize a conformation with an axial substituent. The polarity of the solvent would also play a crucial role, with polar solvents potentially stabilizing conformers with a greater dipole moment. Current time information in Boston, MA, US. The equilibrium between these chair forms is a dynamic process, and the relative populations of the conformers will be determined by their relative Gibbs free energies.
Table 1: Predicted Conformational Preferences in the Piperidine Ring of this compound
| Substituent | Predicted Preferred Position | Rationale |
|---|---|---|
| 1-Ethyl group | Equatorial | Minimization of steric interactions. Current time information in Boston, MA, US. |
| 3-Oxy-aniline group | Equatorial (in non-polar solvents) | Steric preference for larger groups. |
Rotational Barriers and Dynamics of Substituents around the Aniline and Piperidine Rings
Rotational barriers around the single bonds in this compound are critical to understanding its dynamic behavior. The key rotational dynamics to consider are the rotation of the ethyl group, the rotation around the C-O and C-N bonds of the ether linkage, and the rotation of the amino group on the aniline ring.
The barrier to rotation around the C-N bond in the aniline moiety is influenced by the electronic nature of the para-substituent. Electron-donating groups generally decrease the rotational barrier, while electron-withdrawing groups increase it by enhancing the partial double bond character between the nitrogen and the aromatic ring. researchgate.net The (1-ethylpiperidin-3-yl)oxy group is expected to be an electron-donating group, thus a relatively low rotational barrier for the amino group is anticipated.
Rotation around the C(aryl)-O bond and the O-C(piperidine) bond will also have specific energy barriers. These rotations will be influenced by steric hindrance between the aniline and piperidine rings. Computational studies on analogous ether-linked aromatic compounds are necessary to determine the precise energy barriers and the most stable rotational isomers.
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound are fundamental to understanding its reactivity. Modern computational chemistry provides a suite of tools to probe these properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.comuni.lu
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the aromatic pi-system. The LUMO is likely to be distributed over the aromatic ring. The electron-donating nature of the alkoxy and amino groups will raise the energy of the HOMO, making the molecule susceptible to electrophilic attack.
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Predicted Localization | Implication for Reactivity |
|---|---|---|
| HOMO | Aniline ring, amino nitrogen, and ether oxygen | Susceptibility to electrophilic attack. uni.lu |
| LUMO | Aniline aromatic ring | Site for nucleophilic attack (less favorable). |
Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Interaction Sites
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. icrc.ac.irnist.gov Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the most negative potential is expected to be located around the nitrogen atom of the aniline's amino group and the oxygen atom of the ether linkage, making these the primary sites for interaction with electrophiles. The hydrogen atoms of the amino group and the protons on the carbon atoms adjacent to the piperidine nitrogen will likely exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interaction.
Hardness, Softness, and Fukui Function Analyses for Electrophilic and Nucleophilic Sites
Chemical hardness and softness are concepts derived from Density Functional Theory (DFT) that quantify the stability and reactivity of a molecule. Hardness (η) is a measure of resistance to change in electron distribution, while softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reaction. The Fukui function (f(r)) is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic (f+(r)) and electrophilic (f-(r)) attack. researchgate.netbas.bg
For this compound, the aniline nitrogen and specific carbons within the aromatic ring are predicted to have high values for f-(r), indicating their susceptibility to electrophilic attack. Conversely, the potential for nucleophilic attack, indicated by f+(r), would be less pronounced but could be localized on certain atoms of the piperidine ring or the ethyl group. A detailed computational analysis would be required to generate precise Fukui function values and a comprehensive reactivity map.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cyclohexane |
Computational and Theoretical Investigations of 4 1 Ethylpiperidin 3 Yl Oxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of a molecule at the electronic level. These methods, governed by the principles of quantum mechanics, allow for the precise determination of molecular geometries, electronic structures, and various spectroscopic parameters.
Density Functional Theory (DFT) Studies on Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of the size of 4-[(1-Ethylpiperidin-3-yl)oxy]aniline. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization) and in understanding the molecule's electronic landscape.
Geometry Optimization: The geometry of this compound is complex, featuring a flexible N-ethylpiperidine ring linked to an aniline (B41778) moiety via an ether bond. DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-31G**), can be used to find the global minimum energy conformation. researchgate.net For the aniline part, calculations predict a nearly planar phenyl ring, though the amino group (-NH2) itself is typically slightly pyramidalized in the ground state. umn.eduresearchgate.net The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. wikipedia.org The ethyl group on the nitrogen atom and the aryloxy substituent at the C3 position can exist in either axial or equatorial positions. The equatorial conformation is generally more stable for substituents on a piperidine ring to minimize steric hindrance. wikipedia.orgrsc.org Dipole moment studies on N-ethylpiperidine indicate a conformational free-energy difference of about 0.9 kcal/mol in favor of the equatorial ethyl group. rsc.org
Table 1: Representative Calculated Electronic Properties for Aniline and Piperidine Fragments This table presents typical values obtained from DFT calculations for the core components of the target molecule. Actual values for this compound would require specific calculations.
| Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Aniline | -5.1 | 0.3 | 5.4 |
| N-Ethylpiperidine | -6.2 | 1.5 | 7.7 |
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure determination compared to DFT, albeit at a greater computational expense.
These high-accuracy methods are particularly useful for benchmarking results from more cost-effective methods like DFT and for investigating specific phenomena where electron correlation is critical. For instance, ab initio calculations have been extensively used to study the excited states of aniline. researchgate.netresearchgate.net Such studies reveal that upon electronic excitation, the geometry of the aniline molecule can change significantly, with the amino group becoming more planar and the C-N bond length decreasing. researchgate.netresearchgate.net While computationally intensive, applying these methods to fragments or simplified analogs of this compound can provide definitive values for bond lengths, angles, and electronic state energies, offering a precise picture of its quantum mechanical nature.
Solvation Models and Continuum Approximations for Environmental Effects
The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Solvation models are computational methods used to account for the effects of a solvent on a solute molecule. wikipedia.org
Continuum solvation models, such as the Poisson-Boltzmann (PB) or Generalized Born (GB) models, represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgacs.org These models are computationally efficient and are often used in conjunction with DFT or ab initio calculations to predict properties in solution. They are particularly useful for estimating solvation free energies, which are critical in many chemical and biological processes. acs.orgnih.govrutgers.edu
More advanced methods like the three-dimensional reference interaction site model (3D-RISM) theory offer a more detailed picture by describing the solvent in terms of its statistical mechanical properties, providing information on the three-dimensional distribution of solvent molecules around the solute. acs.orgrutgers.edu For a molecule like this compound, these models can predict how its conformation and electronic properties might change in different solvents, such as water or less polar organic solvents. acs.org
Molecular Dynamics Simulations
While quantum chemical calculations provide a static, time-independent picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.
Conformational Sampling and Free Energy Landscapes of this compound
Due to the presence of several rotatable bonds, this compound can adopt a multitude of conformations. Understanding the relative energies of these conformations and the barriers to interconversion is crucial. MD simulations are a powerful tool for exploring this conformational space. researchgate.net
The results of these simulations can be used to construct a free energy landscape, a multidimensional surface that represents the free energy of the system as a function of specific molecular coordinates (e.g., torsion angles). digitellinc.complos.org This landscape reveals the most stable conformational states (local minima) and the transition pathways between them. plos.orgnih.gov For flexible drug-like molecules, understanding the conformational free energy landscape is vital, as the biologically active conformation may not be the global minimum energy structure. digitellinc.comacs.orgacs.org Enhanced sampling techniques, such as metadynamics, are often employed to overcome energy barriers and ensure a thorough exploration of the conformational space within accessible simulation times. digitellinc.com
Table 2: Key Torsional Angles for Conformational Analysis of this compound This table identifies the principal rotatable bonds whose dynamics would be central to an MD study.
| Torsion Angle | Description | Expected Dynamics |
|---|---|---|
| C(phenyl)-O-C(piperidine)-C(piperidine) | Rotation around the ether linkage | Influences the relative orientation of the two rings |
| N(piperidine)-C(ethyl)-C(methyl) | Rotation of the ethyl group | Determines the orientation of the terminal methyl group |
| Ring puckering coordinates | Defines the chair/boat/twist conformations of the piperidine ring | Interconversion between different ring puckers |
Interaction Dynamics of this compound with Solvent Molecules
MD simulations explicitly including solvent molecules (e.g., water) can provide a detailed picture of solute-solvent interactions. These simulations can reveal the structure of the solvation shell and the dynamics of hydrogen bonding between the molecule and the solvent.
For this compound, key interaction sites with a protic solvent like water would include the nitrogen atom of the amino group, the ether oxygen, and the nitrogen atom of the piperidine ring. researchgate.net Studies on aniline in aqueous solution have shown that the amino group can act as both a hydrogen bond donor and acceptor, forming specific, structured interactions with surrounding water molecules. researchgate.netresearchgate.net The bulky phenyl group, however, is hydrophobic and has a significant impact on the molecule's solubility. quora.com MD simulations can quantify the number and lifetime of hydrogen bonds, calculate radial distribution functions to show the structuring of the solvent around the solute, and determine diffusion coefficients, offering a comprehensive view of its behavior in a condensed phase.
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a critical tool in drug discovery for modeling the interaction between a small molecule (ligand) and a protein's binding site. researchgate.net
The initial step in a molecular docking study is to identify potential biological targets for this compound. This can be achieved through various computational strategies. One common approach is to search for proteins that are known to bind to structurally similar compounds. For instance, analogues of this compound, such as those containing a piperidine moiety, have been investigated as inhibitors of various enzymes. researchgate.net
A hypothetical analysis could involve screening this compound against a panel of known protein targets. The selection of these targets would be guided by the structural features of the compound. The presence of the aniline group might suggest interactions with enzymes that have pockets accommodating aromatic rings, while the ethylpiperidine group could interact with hydrophobic pockets.
To illustrate, a set of putative targets could be selected based on their relevance in various diseases. The binding of this compound to the active sites of these proteins would then be simulated.
Table 1: Hypothetical Putative Biological Targets for this compound
| Target Protein | Protein Data Bank (PDB) ID | Rationale for Selection |
| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | 1M17 | A known target for anticancer agents with aniline-like scaffolds. nih.gov |
| Acetylcholinesterase (AChE) | 4EY6 | A target for compounds with piperidine moieties in neurodegenerative disease research. researchgate.net |
| Oxidosqualene Cyclase (OSC) | N/A | A target for cholesterol-lowering agents with piperidine scaffolds. researchgate.net |
This table is for illustrative purposes and does not represent experimentally confirmed data for this compound.
Once putative targets are identified, molecular docking simulations can predict the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov These scores provide a quantitative estimate of the strength of the interaction between the ligand and the protein. Lower binding energies generally indicate a more stable and potentially more potent interaction.
The simulations also reveal the molecular recognition mechanisms, detailing the specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For example, the nitrogen atom of the aniline group or the oxygen atom of the ether linkage in this compound could act as hydrogen bond acceptors or donors with amino acid residues in the target's active site.
Table 2: Predicted Binding Affinities and Key Interactions for this compound with Hypothetical Targets
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues | Predicted Interaction Type |
| EGFR Tyrosine Kinase (1M17) | -7.5 | Met769, Gln767 | Hydrogen Bond |
| Acetylcholinesterase (4EY6) | -8.2 | Trp84, Tyr334 | Pi-Pi Stacking, Hydrophobic |
| Oxidosqualene Cyclase | -6.9 | Phe445, Val454 | Hydrophobic |
This table presents hypothetical data based on docking studies of analogous compounds and is for illustrative purposes only.
Standard molecular docking often treats the protein as a rigid structure. However, in reality, both the ligand and the protein can undergo conformational changes upon binding, a phenomenon known as "induced fit." Advanced docking protocols can simulate this flexibility, providing a more accurate representation of the binding event.
For this compound, the ethylpiperidine ring is flexible and can adopt various conformations. Induced fit docking would allow this ring and the side chains of the amino acids in the binding pocket to adjust to achieve the most stable binding pose. This can lead to the discovery of novel binding modes that would be missed by rigid docking approaches.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery. nih.gov
To build a QSAR model, the chemical structures of a series of compounds (a training set) are converted into numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a series of analogues of this compound, a wide range of descriptors would be calculated.
Table 3: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Specific Descriptor Examples | Information Encoded |
| Electronic | Dipole moment, Partial charges | Distribution of electrons in the molecule |
| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity of the molecule |
| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching |
| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |
The selection of relevant descriptors is a crucial step in developing a robust QSAR model.
Once descriptors are calculated for a training set of compounds with known biological activities (e.g., IC50 values), statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) are commonly employed. researchgate.net
The predictive power of the generated model must be rigorously validated. nih.gov This is typically done using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. nih.govnih.gov Key statistical parameters for validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). researchgate.net A reliable QSAR model should have high R² and Q² values (typically > 0.6) and a low RMSE. nih.gov
Table 4: Hypothetical QSAR Model Validation Parameters
| Parameter | Value | Interpretation |
| R² (Training Set) | 0.85 | 85% of the variance in the biological activity of the training set is explained by the model. |
| Q² (Cross-Validation) | 0.72 | The model has good internal predictive ability. nih.gov |
| R² (Test Set) | 0.78 | The model has good predictive power for new compounds. |
| RMSE | 0.25 | The average deviation between predicted and actual activity is low. |
This table presents hypothetical data for a QSAR model and is for illustrative purposes only.
The validated QSAR model can then be used to predict the biological activity of new analogues of this compound, helping to prioritize which compounds to synthesize and test experimentally. This iterative process of computational prediction and experimental validation is a cornerstone of modern drug discovery. nih.gov
Applications of QSAR in Guiding Rational Design of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational tool in modern drug discovery. researchgate.net By correlating the structural or physicochemical properties of a series of compounds with their biological activities, QSAR models can forecast the activity of novel, unsynthesized analogs. researchgate.net For a parent compound like this compound, QSAR studies can be instrumental in the rational design of derivatives with potentially enhanced efficacy or improved safety profiles.
The process begins with the generation of a dataset of analogous compounds, where systematic modifications are made to the core structure. For instance, derivatives could be designed by:
Altering the substitution pattern on the aniline ring.
Replacing the N-ethyl group on the piperidine ring with other alkyl or functional groups.
Modifying the ether linkage.
For each of these virtual derivatives, a wide array of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and lipophilic properties. In the context of aniline derivatives, descriptors like the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume (vWV), and electrophilicity have been shown to be significant in predicting properties like lipophilicity. nih.gov
Once the descriptors are calculated, a mathematical model is constructed to relate them to a specific biological activity (e.g., receptor binding affinity, enzyme inhibition). This model can then be used to predict the activity of new derivatives based solely on their calculated descriptors, allowing researchers to prioritize the synthesis of the most promising candidates. For example, a QSAR model might reveal that increasing the hydrophobicity of the substituent on the aniline ring negatively impacts activity, thus guiding chemists to focus on more polar modifications. Studies on aniline and phenol (B47542) derivatives have shown that features like the presence of nitro groups or chlorine substituents can significantly influence toxicity, a key parameter in any QSAR study. nih.gov
The insights gained from such QSAR models provide a roadmap for the rational design of derivatives of this compound, helping to navigate the vast chemical space and focus resources on compounds with a higher probability of success.
Theoretical ADMET Property Predictions (In Silico)
The success of a drug candidate is not solely dependent on its biological activity but also on its ADMET profile. In silico tools play a crucial role in the early assessment of these properties, flagging potential liabilities before significant resources are invested.
Computational Prediction of Absorption and Distribution Characteristics
The absorption and distribution of a drug are critical determinants of its bioavailability and therapeutic efficacy. Several key parameters can be predicted using computational models. For this compound, a hypothetical ADME profile can be generated using established in silico tools.
Table 1: Predicted Absorption and Distribution Properties of this compound
| Parameter | Predicted Value/Classification | Significance |
| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to permeate the intestinal epithelial barrier. |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The lipophilic nature and molecular size may allow penetration into the central nervous system. |
| P-glycoprotein (P-gp) Substrate | Probable Substrate | Potential for active efflux from cells, which could reduce bioavailability and CNS penetration. |
| Plasma Protein Binding (PPB) | Moderately High | The extent of binding to plasma proteins affects the free fraction of the compound available to exert its effect. |
These predictions are based on the structural features of the molecule. The aniline and piperidine moieties contribute to a balance of lipophilicity and polarity that generally favors absorption. Computational models for properties like human intestinal absorption often rely on descriptors such as lipophilicity (LogP) and topological polar surface area (TPSA). mdpi.com
In Silico Metabolism Pathway Identification and Metabolite Prediction
Understanding the metabolic fate of a compound is essential for identifying potentially active or toxic metabolites. In silico metabolism prediction tools identify the most likely sites of metabolism by cytochrome P450 (CYP) enzymes and predict the structures of the resulting metabolites. nih.gov
For this compound, the primary sites of metabolism are predicted to be:
N-dealkylation: The ethyl group on the piperidine nitrogen is a prime target for oxidative dealkylation.
Aromatic hydroxylation: The aniline ring can undergo hydroxylation, likely at the ortho position to the amino group.
Oxidation of the piperidine ring: Carbon atoms within the piperidine ring can be hydroxylated.
Table 2: Predicted Major Metabolites of this compound
| Metabolite Structure | Metabolic Reaction | Predicted Consequence |
| 4-(Piperidin-3-yloxy)aniline | N-de-ethylation | Loss of the ethyl group, potentially altering activity and increasing polarity for excretion. |
| 4-[(1-Ethylpiperidin-3-yl)oxy]-2-hydroxyaniline | Aromatic Hydroxylation | Introduction of a hydroxyl group on the aniline ring, increasing polarity and providing a site for further conjugation. |
| 4-[(1-Ethyl-x-hydroxypiperidin-3-yl)oxy]aniline | Aliphatic Hydroxylation | Hydroxylation of the piperidine ring, leading to more polar metabolites. |
These predictions are generated by software that has been trained on large datasets of known metabolic transformations. researchgate.net The identification of these potential metabolites is crucial for guiding analytical studies to confirm their presence in vitro and in vivo.
Theoretical Toxicity Profiling and Risk Assessment
Early-stage toxicity assessment is a critical step in drug development. In silico models can predict a range of toxicity endpoints, providing an initial risk assessment for a compound.
Table 3: Predicted Toxicological Profile of this compound
| Toxicity Endpoint | Predicted Risk | Basis of Prediction |
| hERG Inhibition | Moderate Risk | Many piperidine-containing compounds have shown affinity for the hERG potassium channel, which can lead to cardiotoxicity. |
| Mutagenicity (Ames Test) | Low Risk | The aniline moiety can sometimes be associated with mutagenicity, but the overall structure may not be a classic mutagen. |
| Carcinogenicity | Indeterminate | Requires more complex models and is often difficult to predict with high certainty from structure alone. |
| Hepatotoxicity | Moderate Risk | Aniline derivatives can sometimes be associated with liver toxicity, often mediated by reactive metabolites. |
These predictions are based on structural alerts and statistical models derived from large toxicological databases. For instance, the potential for hERG inhibition is a common concern for compounds containing a basic nitrogen atom and lipophilic regions, both of which are present in this compound. While these in silico predictions are not definitive, they provide valuable guidance for prioritizing experimental toxicity testing.
Molecular Interactions and Biological Target Engagement of 4 1 Ethylpiperidin 3 Yl Oxy Aniline in Vitro and Mechanistic Focus
Receptor Binding Studies (In Vitro)
No specific receptor binding data is available for 4-[(1-Ethylpiperidin-3-yl)oxy]aniline.
Receptor binding assays are fundamental in pharmacology to determine the affinity and selectivity of a compound for various receptors. These assays are crucial for understanding a compound's potential therapeutic action and off-target effects.
Radioligand binding assays are a common technique used to quantify the interaction of a ligand with a receptor. In these experiments, a radioactively labeled compound (radioligand) with known affinity for a specific receptor is used. The ability of a test compound, such as a derivative of the this compound scaffold, to displace the radioligand from the receptor is measured. This displacement provides information about the test compound's affinity for the receptor.
For instance, in studies of related piperidine (B6355638) derivatives, radioligand binding assays have been instrumental. A series of novel σ1 receptor ligands with a 4‐(2‐aminoethyl)piperidine scaffold were evaluated for their affinity towards σ1 and σ2 receptors using radioligand binding assays. nih.gov Similarly, the binding of N-phenylpiperazine analogs to dopamine (B1211576) D2 and D3 receptors was assessed using competitive radioligand binding studies. nih.gov
Competition binding experiments are a type of radioligand binding assay where the test compound's ability to compete with a known radioligand for binding to a receptor is measured across a range of concentrations. The results are typically used to determine the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
An example of this can be seen in the evaluation of N-phenylpiperazine analogs, where their binding affinities at the D3 dopamine receptor were determined, with some compounds exhibiting nanomolar affinity. nih.gov The data from such experiments are often presented in tables, as shown below for a selection of these analogs.
Table 1: Illustrative Competition Binding Data for N-Phenylpiperazine Analogs at Dopamine Receptors nih.gov
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3 vs. D2 Selectivity (fold) |
|---|---|---|---|
| 6a | 1.4 | 700 | ~500 |
| 6b | 2.5 | 1800 | ~720 |
| 6c | 5.0 | >10000 | >2000 |
This table is for illustrative purposes and shows data for N-phenylpiperazine analogs, not this compound.
Many receptors exist as a family of subtypes. Characterizing a compound's binding affinity for different receptor subtypes is crucial for predicting its pharmacological effects. This is achieved by performing binding assays on cells or tissues expressing individual receptor subtypes.
For example, the selectivity of N-phenylpiperazine analogs for the D3 versus the D2 dopamine receptor subtype was a key finding in their study. nih.gov Some compounds showed over 1000-fold selectivity for the D3 receptor, which is a desirable characteristic for developing targeted therapies. nih.gov
Enzyme Inhibition and Activation Kinetics (In Vitro)
No specific enzyme inhibition or activation data is available for this compound.
Enzyme inhibition assays are used to determine a compound's ability to interfere with enzyme activity. These studies are vital for drug development, as many therapeutic agents act by inhibiting specific enzymes.
The potency of an enzyme inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibitory constant (Ki) is another important parameter that describes the binding affinity of the inhibitor to the enzyme.
While no such data exists for this compound, studies on other aniline (B41778) and piperidine derivatives provide examples of such determinations. For instance, a study on N-(piperidin-4-yl)benzamide derivatives reported their IC50 values for inhibitory bioactivity in HepG2 cells. nih.gov Another study on FPMINT analogues, which contain a piperazine (B1678402) ring, reported IC50 values for the inhibition of equilibrative nucleoside transporters (ENTs). frontiersin.org
Table 2: Illustrative IC50 Values for FPMINT Analogs as ENT Inhibitors frontiersin.org
| Compound | ENT1 IC50 (µM) | ENT2 IC50 (µM) |
|---|---|---|
| 2b | 12.68 | 2.95 |
| 3c | 2.38 | 0.57 |
This table is for illustrative purposes and shows data for FPMINT analogs, not this compound.
Understanding the mechanism by which a compound inhibits an enzyme is crucial. The primary mechanisms are:
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.
Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity.
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
Studies on aminoethyl substituted benzyl (B1604629) ethers have shown that these compounds inhibit both monoamine oxidase A (MAO A) and MAO B competitively. researchgate.net In contrast, a study on FPMINT analogues revealed that compound 3c acted as an irreversible and non-competitive inhibitor of ENTs. frontiersin.org
Ion Channel Modulation Studies (In Vitro Electrophysiology)
There is currently no available scientific literature detailing the effects of this compound on ion channel activity.
Patch-Clamp Techniques for Evaluating Channel Activity
No studies utilizing patch-clamp techniques to evaluate the influence of this compound on ion channels have been found in the public domain. This technique is a gold standard for studying direct ion channel interactions, and the lack of such data means the compound's potential to act as a channel blocker, opener, or modulator remains unknown.
Analysis of Modulatory Effects on Channel Gating and Conductance
Consequently, without patch-clamp or other electrophysiological data, there is no information on whether this compound affects critical ion channel properties such as gating kinetics (the process of opening and closing) or conductance (the rate of ion flow through an open channel).
Cell-Based Assays for Mechanistic Understanding (In Vitro)
Similarly, a thorough search for cell-based assays to elucidate the mechanisms of action for this compound has not produced any specific results. Such assays are crucial for understanding how a compound affects cellular signaling and function.
Reporter Gene Assays for Signal Transduction Pathway Activation
No research is publicly available that employs reporter gene assays to determine if this compound activates or inhibits specific signal transduction pathways. These assays are fundamental in identifying the cellular pathways a compound may influence.
Intracellular Calcium Flux Measurements and Other Second Messenger Assays
There is no published data on the effect of this compound on intracellular calcium levels or other second messengers. Calcium flux assays are vital for identifying compounds that interact with a wide range of receptors and channels that modulate calcium signaling.
Receptor Internalization and Trafficking Studies
Information regarding the impact of this compound on receptor internalization or trafficking is also absent from the scientific literature. These studies are important for characterizing the long-term effects of a compound on receptor signaling and sensitivity.
An in-depth analysis of the structure-activity relationships (SAR) of analogues of this compound reveals critical insights into the molecular features governing their biological activity. By systematically modifying the aniline and piperidine moieties, researchers can modulate potency, selectivity, and pharmacokinetic properties. This article explores the key findings from SAR studies, focusing on the strategic chemical alterations of this scaffold.
Advanced Methodologies and Applications of 4 1 Ethylpiperidin 3 Yl Oxy Aniline in Chemical Biology Research
Use as a Chemical Probe for Target Identification and Validation
Chemical probes are essential tools in chemical biology for identifying and validating the protein targets of bioactive small molecules. This typically involves creating derivatives of the compound of interest, such as affinity probes or photoaffinity labels, which can be used in conjunction with proteomics to isolate and identify binding partners.
Synthesis of Affinity Probes and Photoaffinity Labels
There is currently no publicly available research that describes the synthesis of affinity probes or photoaffinity labels derived from 4-[(1-Ethylpiperidin-3-yl)oxy]aniline. Such synthesis would conceptually involve the strategic addition of a reactive group (for covalent modification of the target) and a reporter tag (like biotin (B1667282) for enrichment) to the aniline (B41778) scaffold.
Application in Proteomics-Based Target Deconvolution Studies
Target deconvolution is a critical step to understand a compound's mechanism of action. europeanreview.orgnih.gov Methodologies like affinity-based chemical proteomics require derivatization of the compound, which can be synthetically challenging. nih.gov While various label-free methods for target identification exist, there are no published studies that have employed this compound in proteomics-based target deconvolution studies, either through affinity-based or label-free approaches. nih.govnih.gov
Development of Fluorescent Analogues for Live-Cell Imaging Studies
Fluorescent analogues of small molecules are powerful tools for visualizing the subcellular localization, trafficking, and dynamics of their targets in living cells.
Synthesis of Fluorescently Tagged this compound Derivatives
The synthesis of fluorescently tagged derivatives of this compound has not been reported in the scientific literature. This process would involve chemically linking a fluorophore to the core structure of the molecule without significantly altering its biological activity.
Imaging of Receptor Localization, Internalization, and Dynamics (In Vitro)
Consequently, due to the lack of synthesized fluorescent analogues, there are no reports on the use of such derivatives for imaging receptor localization, internalization, or dynamics in vitro.
Application in High-Throughput Screening (HTS) Campaigns (Conceptual)
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.gov While this compound is available as a screening compound, its inclusion and performance in any specific HTS campaigns have not been disclosed in public research. Conceptually, its aniline and piperidine (B6355638) moieties offer potential for diverse interactions with biological targets, making it a candidate for various screening libraries. However, without empirical data, its role in HTS remains theoretical.
Based on a comprehensive search of available scientific literature, there is no specific research data published on the chemical compound "this compound" concerning the design of screening libraries, optimization of High-Throughput Screening (HTS) protocols, co-crystallization studies, or its specific interactions with protein targets.
Therefore, it is not possible to generate the requested article with "thorough, informative, and scientifically accurate content" for each specified section and subsection, as no such information appears to be in the public domain.
To provide a scientifically grounded article, the research and data must first exist. The general principles for the requested topics are well-established in the field of chemical biology and drug discovery, but they cannot be applied to a specific compound for which no experimental data has been reported.
Should you have a different compound of interest with published research in these areas, please provide its name.
Future Perspectives and Emerging Research Directions for 4 1 Ethylpiperidin 3 Yl Oxy Aniline
Exploration of Novel Biological Targets for 4-[(1-Ethylpiperidin-3-yl)oxy]aniline Activity
The core structure of this compound suggests several promising avenues for the exploration of novel biological targets. The piperidine (B6355638) and aniline (B41778) components are common in a wide range of biologically active compounds, and research into analogous structures provides a roadmap for future investigations.
Detailed research into structurally related aryl piperidine ethers has identified their potential as dual-acting norepinephrine (B1679862) reuptake inhibitors (NRIs) and 5-HT1A partial agonists. nih.gov This dual activity is considered a promising approach for treating neuropsychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). nih.gov The ethyl group on the piperidine nitrogen of this compound could be systematically varied to modulate activity and selectivity at these transporters and receptors.
Furthermore, the piperidinyl-ether scaffold is present in molecules investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. mdpi.com By acting as a scaffold, this compound could be elaborated to generate derivatives that target components of this pathway. The aniline group provides a convenient point for chemical modification to explore structure-activity relationships (SAR) for NLRP3 inhibition.
Other potential targets could include a range of G-protein coupled receptors (GPCRs), ion channels, and enzymes where similar scaffolds have shown activity. The exploration of these targets would likely involve high-throughput screening of this compound and its derivatives against diverse panels of biological assays.
Table 1: Potential Biological Targets for this compound Based on Analogous Structures
| Target Class | Specific Examples | Therapeutic Area | Reference |
| Monoamine Transporters | Norepinephrine Transporter (NET) | Neuropsychiatric Disorders | nih.gov |
| Serotonin Receptors | 5-HT1A Receptor | Neuropsychiatric Disorders | nih.gov |
| Inflammasomes | NLRP3 Inflammasome | Inflammatory Diseases | mdpi.com |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases | nih.gov |
Integration with Artificial Intelligence and Machine Learning in Chemical Design and Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict the properties of novel molecules. For a scaffold like this compound, AI and ML can be integrated in several ways to accelerate research.
Predictive models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives of this compound. By training these models on large datasets of existing compounds, researchers can prioritize the synthesis of derivatives with the most promising drug-like properties.
Generative AI models can design novel derivatives of the this compound scaffold that are optimized for binding to a specific biological target. These models can explore a vast chemical space to propose structures with high predicted affinity and selectivity, which can then be synthesized and tested.
Furthermore, AI can be employed for retrosynthetic analysis, predicting efficient synthetic routes for novel derivatives of the scaffold. This can significantly reduce the time and resources required for chemical synthesis.
Sustainable and Scalable Synthetic Approaches for this compound and its Derivatives
The development of sustainable and scalable synthetic routes is crucial for the future utility of this compound in research and development. Green chemistry principles can be applied to minimize the environmental impact of its synthesis.
Key areas for improvement include the use of greener solvents, such as water or bio-based solvents, in place of hazardous organic solvents. The development of catalytic methods, particularly those using earth-abundant metals, for the key bond-forming reactions (e.g., the ether linkage) would also enhance the sustainability of the synthesis. Flow chemistry approaches could offer improved safety, efficiency, and scalability for the production of this compound and its derivatives.
Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound and its Derivatives
| Green Chemistry Principle | Application to Synthesis |
| Use of Renewable Feedstocks | Sourcing starting materials from bio-based sources. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Use of Catalysis | Employing catalytic reagents in place of stoichiometric reagents to reduce waste. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2. |
| Design for Energy Efficiency | Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption. |
Potential as a Scaffold for Multi-Target Ligand Development in Polypharmacology
Polypharmacology, the design of single molecules that can modulate multiple biological targets, is a growing area of interest for the treatment of complex diseases. The structure of this compound is well-suited for development as a scaffold for multi-target ligands.
As previously mentioned, related aryl piperidine ethers have been developed as dual NRIs and 5-HT1A partial agonists. nih.gov This demonstrates the potential of this scaffold to simultaneously interact with multiple targets in the central nervous system.
Another promising area is the development of dual-acting ligands for neurodegenerative diseases. For example, combining histamine (B1213489) H3 receptor antagonism with cholinesterase inhibition in a single molecule is a strategy being explored for Alzheimer's disease. nih.gov The this compound scaffold could be modified to incorporate pharmacophoric features necessary for activity at both of these targets. The aniline moiety can be functionalized to interact with one target, while the substituted piperidine can be optimized for the other.
Design and Synthesis of Prodrugs or Biologically Active Metabolites for Enhanced Research Utility
The development of prodrugs or the study of biologically active metabolites can significantly enhance the research utility of a compound. For this compound, several prodrug strategies could be envisioned to improve properties such as solubility, permeability, or targeted delivery.
The aniline nitrogen provides a handle for the attachment of various promoieties. For instance, acylation of the aniline could generate amide prodrugs that are cleaved in vivo by amidases to release the active parent compound. This approach could be used to modulate the pharmacokinetic profile of the molecule.
Alternatively, the investigation of the metabolism of this compound could reveal the formation of biologically active metabolites. For example, N-dealkylation of the piperidine nitrogen could produce a metabolite with a different activity profile. Understanding these metabolic pathways is crucial for interpreting in vivo data and for the rational design of second-generation compounds with improved properties.
Q & A
Q. How can researchers optimize the synthesis yield of 4-[(1-Ethylpiperidin-3-yl)oxy]aniline under varying reaction conditions?
- Methodological Answer : Synthesis optimization requires systematic adjustment of solvent polarity, base catalysts (e.g., triethylamine), and temperature. For analogous aniline-piperidine derivatives, reflux in toluene/triethylamine (10:1 ratio) achieves efficient coupling. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate stability, while column chromatography (95% purity) isolates the final product. Catalytic systems using K₂CO₃ in DMF at 120°C have shown improved yields for structurally related compounds .
Q. What analytical techniques are most effective for characterizing the structural purity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethylpiperidinyloxy linkage (δ 1.2–1.4 ppm for ethyl CH₃, δ 3.5–4.0 ppm for piperidine-O).
- Mass Spectrometry : High-resolution MS (Exact Mass: 206.1266508) verifies molecular integrity .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity ≥95% .
- X-ray Crystallography : SHELX software resolves stereochemical ambiguities in crystalline derivatives .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Begin with broad-spectrum assays:
- Antimicrobial Activity : Disk diffusion (MIC determination against Gram± bacteria).
- Cytotoxicity : MTT assays (10–100 μM, 48h exposure) in cancer cell lines (e.g., HeLa, MCF-7).
- Receptor Profiling : Radioligand displacement assays for GPCRs/kinases due to piperidine’s affinity for these targets. Parallel molecular docking (AutoDock Vina) against PDB entries (e.g., 5T3A kinase) prioritizes mechanistic hypotheses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the ethylpiperidinyloxy moiety’s role in pharmacological activity?
- Methodological Answer : Design a derivative library with:
- Variable Substituents : Replace ethyl with methyl/propyl groups to assess steric effects.
- Oxygen Linker Modifications : Substitute ether with thioether/amine linkages.
- Assay Conditions : Standardize IC₅₀ measurements (nM–μM) across kinase panels (e.g., JAK2, EGFR).
| Derivative | R Group | IC₅₀ (JAK2) | LogP |
|---|---|---|---|
| Parent | -C₂H₅ | 120 nM | 2.1 |
| Methyl | -CH₃ | 450 nM | 1.8 |
| Data from PubChem analogs suggest trifluoromethyl groups enhance lipophilicity and target engagement . |
Q. What strategies resolve contradictory anticancer efficacy data across cell lines?
- Methodological Answer : Address discrepancies via:
- 3D Culture Models : Spheroid assays (hypoxia: 1% O₂) replicate tumor microenvironments better than 2D monolayers.
- CRISPR Validation : Knock out putative targets (e.g., PI3Kγ) to confirm on-mechanism activity.
- Pharmacokinetic Profiling : Measure intracellular accumulation (LC-MS/MS) to rule out transport inefficiencies. Contradictions in MDA-MB-231 vs. A549 cells may stem from differential expression of efflux pumps (e.g., P-gp) .
Q. How should researchers address the compound’s metabolic instability in hepatocyte studies?
- Methodological Answer : Mitigate degradation via:
- Deuteration : Replace labile C-H bonds (e.g., ethyl CH₂) with deuterium to slow CYP450-mediated oxidation.
- Fluorination : Introduce electron-withdrawing F atoms at para positions to block hydroxylation.
- Microsomal Assays : Incubate with human liver microsomes (+NADPH) to identify primary metabolites (UHPLC-QTOF). For analogs, t₁/₂ improvements from 0.8h → 4.2h were achieved via cyclopropyl substitution .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
